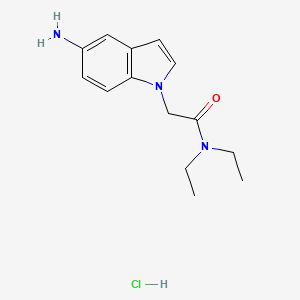

2-(5-amino-1H-indol-1-yl)-N,N-diethylacetamide hydrochloride

Description

Structural Identification and IUPAC Nomenclature

This compound possesses the molecular formula C14H20ClN3O and exhibits a molecular weight of 281.78 grams per mole. The compound is registered under Chemical Abstracts Service number 1235441-62-9 and carries the MDL number MFCD15209694. The IUPAC nomenclature reflects the complex structural architecture, specifically identifying the 5-amino substitution on the indole ring, the N,N-diethyl substitution on the acetamide group, and the hydrochloride salt formation.

The structural framework consists of a bicyclic indole system where the benzene ring is fused to a pyrrole ring, following the fundamental indole architecture that has been extensively studied since its initial synthesis by Adolf von Baeyer in 1866. The indole nitrogen at position 1 is substituted with an acetamide group bearing two ethyl substituents on the amide nitrogen, while the 5-position of the indole ring features an amino group. The hydrochloride formation indicates that the compound exists as a salt with hydrochloric acid, which significantly enhances its water solubility and provides greater stability for storage and handling.

According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is 1H-Indole-1-acetamide, 5-amino-N,N-diethyl-, hydrochloride (1:1), which precisely describes the substitution pattern and salt formation. The InChI key DWPRLODGIIYCEX-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications and database searches.

Historical Context of Indole-Based Acetamide Derivatives

The development of indole-based acetamide derivatives has its roots in the broader exploration of indole chemistry that began in the late nineteenth century. The Fischer indole synthesis, discovered in 1883 by Emil Fischer, established the foundational methodology for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This pivotal reaction has remained one of the most important and widely used methods for indole synthesis, particularly in the preparation of antimigraine drugs of the triptan class.

The evolution of indole chemistry has been characterized by continuous innovation in synthetic methodologies and an expanding understanding of the biological significance of indole-containing compounds. The Baeyer-Emmerling indole synthesis, discovered by Adolf von Baeyer and Adolph Emmerling in 1869, provided an alternative approach using ortho-nitrocinnamic acid and iron powder in strongly basic solution. These classical methods laid the groundwork for the sophisticated synthetic strategies employed in modern indole chemistry.

Indole-acetamide derivatives have gained particular attention due to their diverse biological activities and their presence in numerous natural products and pharmaceuticals. The indole scaffold is considered one of the most privileged structures in medicinal chemistry, with over 200 compounds containing the indole nucleus currently marketed as drugs or undergoing clinical trials. The incorporation of acetamide functionality into indole structures has proven particularly valuable for enhancing biological activity and improving pharmacological properties.

Research has demonstrated that indole-3-acetamides exhibit significant biological activities, including antihyperglycemic and antioxidant properties. Studies have shown that these compounds display good to moderate inhibition against alpha-amylase enzyme with half-maximal inhibitory concentration values ranging between 1.09 and 2.84 micromolar compared to the standard acarbose. The coupling of indole-3-acetic acid with various substituted anilines in the presence of 1,1-carbonyldiimidazole has emerged as an effective synthetic strategy for preparing these bioactive compounds.

Significance of Amino Substituents in Indole Pharmacophores

The presence of amino substituents in indole pharmacophores represents a critical structural modification that significantly influences both the chemical reactivity and biological activity of these compounds. The 5-amino substitution in this compound is particularly noteworthy because it introduces additional hydrogen bonding capabilities and enhances the compound's potential for molecular recognition processes.

5-Aminoindole itself serves as a versatile building block in pharmaceutical development, particularly in the synthesis of anti-cancer agents due to its ability to interact with various biological targets. The compound is widely utilized in organic synthesis for the preparation of more complex molecules, enabling researchers to create new compounds with potential therapeutic effects. Its applications extend to material science, where it is explored in the creation of new polymers and materials with enhanced properties such as conductivity and thermal stability.

The amino substituent at the 5-position of the indole ring significantly influences the electronic properties of the aromatic system. This substitution pattern affects the compound's ability to participate in hydrogen bonding interactions, which is crucial for biological activity and molecular recognition. Research in biological systems has shown that amino-substituted indoles play significant roles in studying biochemical pathways and mechanisms, helping researchers understand cellular processes and disease mechanisms.

Furthermore, amino-substituted indoles have found applications in the development of fluorescent probes for imaging applications, allowing scientists to visualize biological processes in real-time. The unique electronic properties conferred by the amino substituent make these compounds particularly valuable for photophysical applications and as molecular probes in biological research.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H20ClN3O | |

| Molecular Weight | 281.78 g/mol | |

| Chemical Abstracts Service Number | 1235441-62-9 | |

| MDL Number | MFCD15209694 | |

| Purity | 95% |

The structural features of this compound combine multiple pharmacologically relevant elements: the indole core structure that serves as a privileged scaffold in medicinal chemistry, the acetamide linkage that provides metabolic stability and enhances solubility, the N,N-diethyl substitution that modifies lipophilicity and membrane permeability, and the 5-amino group that introduces additional sites for molecular interactions. This combination of structural elements positions the compound as a potentially valuable tool for medicinal chemistry research and drug discovery applications.

Properties

IUPAC Name |

2-(5-aminoindol-1-yl)-N,N-diethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-3-16(4-2)14(18)10-17-8-7-11-9-12(15)5-6-13(11)17;/h5-9H,3-4,10,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPRLODGIIYCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-62-9 | |

| Record name | 1H-Indole-1-acetamide, 5-amino-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

The compound 2-(5-amino-1H-indol-1-yl)-N,N-diethylacetamide hydrochloride is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Indole derivatives have shown significant promise in cancer treatment due to their ability to interact with various cellular pathways. The specific compound under discussion has been noted for its potential in targeting cancer cells through several mechanisms:

- Inhibition of Protein Kinase C (PKC) : Research indicates that indole-based compounds can inhibit PKC, which is often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Disruption of the Akt Signaling Pathway : Similar compounds have demonstrated the ability to interfere with the Akt signaling pathway, which is crucial for cell survival and growth. This disruption can enhance the sensitivity of cancer cells to chemotherapy .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound may exert these effects by modulating the expression of inflammatory cytokines and inhibiting pathways that lead to inflammation, such as NF-kB signaling .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound may promote apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby preventing further proliferation .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death through mitochondrial pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of indole derivatives similar to this compound:

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-(5-amino-1H-indol-1-yl)-N,N-diethylacetamide hydrochloride

- Molecular Formula : C₁₄H₁₉N₃O·HCl

- Molecular Weight : 281.78 g/mol

- CAS Number : 1235441-62-9

- Purity : ≥95%

- Physical Form : Powder

Medicinal Chemistry

Anticancer Research

The indole scaffold is known for its anticancer properties. Compounds similar to AD-1 have shown efficacy in inhibiting cancer cell proliferation. Studies indicate that derivatives of indole can modulate various signaling pathways associated with tumor growth and metastasis. For instance, research has demonstrated that indole derivatives can inhibit the activity of specific kinases involved in cancer progression.

Neuropharmacology

AD-1 has been investigated for its potential neuroprotective effects. Indole derivatives are known to interact with serotonin receptors, which are crucial in mood regulation and neuroprotection. Preliminary studies suggest that AD-1 may enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Pharmacological Applications

Analgesic Properties

Research indicates that compounds with similar structures to AD-1 exhibit analgesic effects. The modulation of pain pathways through the inhibition of cyclooxygenase enzymes (COX) is a potential mechanism of action. Further studies are needed to elucidate the specific pathways involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. AD-1 has shown promise against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Analytical Chemistry

AD-1 can be utilized as a standard reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its unique chemical structure allows for the development of specific assays to quantify its presence in biological samples.

Case Studies

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several indole-acetamide derivatives, differing primarily in substituents on the indole ring and the amide side chain. Key comparisons include:

Key Observations :

- The target compound’s 5-amino group distinguishes it from chloro- or methoxy-substituted indoles (e.g., 10j, 10k), which may prioritize hydrophobic interactions over polar interactions.

- N,N-Diethyl substitution contrasts with aryl or adamantane-containing side chains (e.g., 10j, 5a–y), impacting steric hindrance and solubility.

- The hydrochloride salt differentiates it from neutral analogs, likely improving aqueous solubility compared to non-ionic derivatives .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse biological roles:

- Anticancer Activity: Compounds 10j–10m () were designed as Bcl-2/Mcl-1 dual inhibitors, with substituents like chloro and nitro groups contributing to binding affinity . The target compound’s amino group could modulate interactions with apoptotic proteins.

- Hypnotic Potential: Fluorinated phenyl acetate derivatives () demonstrate CNS activity, suggesting that indole-acetamides with polar groups (e.g., amino) may also target neurological pathways .

- Pesticidal Applications : N,N-Diethylacetamide derivatives like alachlor () are herbicides, though the target compound’s indole core may redirect its utility toward pharmaceutical applications .

Physicochemical Properties

Insights :

Preparation Methods

Detailed Preparation Method from 7-Benzyloxy-1H-indole

A scalable synthetic route was reported by Harada et al. (2004) for the analogous N,N-diethylacetamide derivative starting from 7-benzyloxy-1H-indole, which can be adapted for the 5-amino indole derivative:

| Step | Reaction | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Formation of indole Grignard reagent | Treatment of 7-benzyloxy-1H-indole with methylmagnesium bromide | Generation of reactive intermediate |

| 2 | Acylation with N-Fmoc-d-alanyl chloride | Reaction of Grignard reagent with acyl chloride | Formation of 3-acylindole intermediate |

| 3 | Reduction of 3-acylindole | NaBH4 in MeCN/2-PrOH at reflux | Conversion to amino alcohol intermediate |

| 4 | N-deprotection and crystallization | Treatment with oxalic acid | Isolation of (2R)-3-(2-aminopropyl)-7-benzyloxy-1H-indole |

| 5 | Boc protection of amine | Reaction with Boc anhydride | Protected amine derivative |

| 6 | Hydrogenation | Catalytic hydrogenation to remove benzyl group | Formation of 7-hydroxyindole derivative |

| 7 | Alkylation with N,N-diethylacetamide chloride | Reaction with ClCH2CONEt2 | Formation of target N,N-diethylacetamide derivative |

| 8 | Salt formation | Treatment with oxalic acid | Crystalline hydrochloride salt |

Yields: The key alkylation step proceeds with ~91% yield, and the final salt formation yields ~79% with >99% enantiomeric excess.

Alternative Synthesis via Nitroindole Reduction and Protection

An alternative route involves starting from 4-nitroindole derivatives, which are converted to the corresponding aminoindoles by reduction, followed by protection and functionalization steps:

| Step | Reaction | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Protection of indole nitrogen | Triisopropylsilyl chloride with sodium hydride in THF at 0°C | Formation of 4-nitro-1-(triisopropylsilyl)-1H-indole |

| 2 | Reduction of nitro group | Hydrogenation with Pd/C | Conversion to 5-aminoindole derivative |

| 3 | Boc protection of amine groups | Boc anhydride and DMAP | Formation of mono- and di-Boc protected intermediates |

| 4 | Bromination and rearrangement | N-bromosuccinimide (NBS), then n-butyllithium | Introduction of ester functionality |

| 5 | Deprotection and re-protection | TBAF for indole NH deprotection; TFA for Boc and ester cleavage; Cbz protection | Preparation of carboxylic acid intermediate |

| 6 | Conversion to acyl azide and rearrangement | Diphenylphosphoryl azide (DPPA) in DCM, heating in tert-butanol | Formation of bisprotected diaminoindole |

This method is longer and involves multiple protection/deprotection steps but allows for precise substitution patterns and functional group transformations.

Key Reaction Parameters and Considerations

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-based alkylation (Harada et al.) | 7-Benzyloxy-1H-indole | Grignard formation, acylation, reduction, Boc protection, hydrogenation, alkylation, salt formation | Scalable, high yield, enantioselective | Requires careful handling of Grignard reagents |

| Nitroindole reduction and protection (ACS 2021) | 4-Nitroindole | Protection, reduction, Boc protection, bromination, rearrangement, deprotection, acyl azide rearrangement | Precise substitution control | Multi-step, longer synthesis |

Research Findings and Optimization Notes

- The Grignard approach benefits from high regioselectivity and enantiomeric purity, with yields of key intermediates around 60-90%.

- Protection strategies are critical to avoid side reactions, especially with the indole NH and amino groups.

- Alkylation with N,N-diethylacetamide chloride proceeds efficiently under mild conditions, yielding the desired amide functionality with minimal byproducts.

- The hydrochloride salt form improves compound stability and crystallinity, facilitating purification and handling.

- The nitroindole route allows access to various diaminoindole derivatives by selective reduction and protection, useful for analog synthesis but involves more complex steps.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-(5-amino-1H-indol-1-yl)-N,N-diethylacetamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling an indole precursor with a substituted acetamide group. Key steps include:

- Condensation reactions : Reacting 5-aminoindole with chloroacetyl chloride to form the acetamide backbone, followed by diethylamine substitution.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR confirm structural integrity, e.g., indole proton signals (~7.0–8.5 ppm) and diethyl group resonances (~1.2 ppm for CH, ~3.4 ppm for CH) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHClNO).

- Melting Point Analysis : Ensures purity (e.g., 190–200°C range for similar indole-acetamide derivatives) .

Q. How do structural features of this compound influence its solubility and pharmacological profile?

Methodological Answer:

- Indole Core : The planar aromatic system enhances π-π stacking with biomolecular targets (e.g., Bcl-2/Mcl-1 in anticancer studies) .

- 5-Amino Substitution : Increases hydrogen-bonding potential, improving target affinity.

- N,N-Diethylacetamide Group : Enhances lipophilicity, impacting membrane permeability and metabolic stability. Hydrochloride salt formation improves aqueous solubility for in vitro assays .

Q. What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

- Cytotoxicity Assays : MTT or XTT assays against cancer cell lines (e.g., MCF-7, HepG2) to assess IC values .

- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to evaluate pro-apoptotic activity.

- Target-Specific Assays : Fluorescence polarization assays for Bcl-2/Mcl-1 inhibition, given structural similarity to indole-based dual inhibitors .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with anti-apoptotic proteins (e.g., Bcl-2). Focus on binding affinity at the BH3 domain.

- Dynamic Simulations (MD) : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., electrostatic vs. hydrophobic forces).

Q. How to design SAR studies for optimizing bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified indole substituents (e.g., nitro, methoxy) or alkyl groups on the acetamide.

- Activity Correlation : Use regression models to link electronic (Hammett σ) or steric (Taft E) parameters with IC values. For example, electron-withdrawing groups on the indole may enhance apoptosis induction .

- Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and LogP (HPLC) to balance potency and bioavailability.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects.

- Orthogonal Assays : Validate apoptosis via caspase-3 activation (Western blot) alongside cytotoxicity data.

- Meta-Analysis : Compare structural analogs (e.g., 5-nitro vs. 5-methoxy indole derivatives) to identify substituent-driven trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.